

# Naquotinib (ASP8273): A Technical Guide to a Third-Generation EGFR Inhibitor

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## Compound of Interest

Compound Name: *Naquotinib*

Cat. No.: *B560425*

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## Introduction

**Naquotinib**, also known as ASP8273, is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed by Astellas Pharma for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations, including the T790M resistance mutation.[3][4] Unlike earlier generation TKIs, **Naquotinib** was designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) receptor, potentially reducing toxicity.[1][5] This document provides a comprehensive technical overview of **Naquotinib**, focusing on its chemical structure, mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

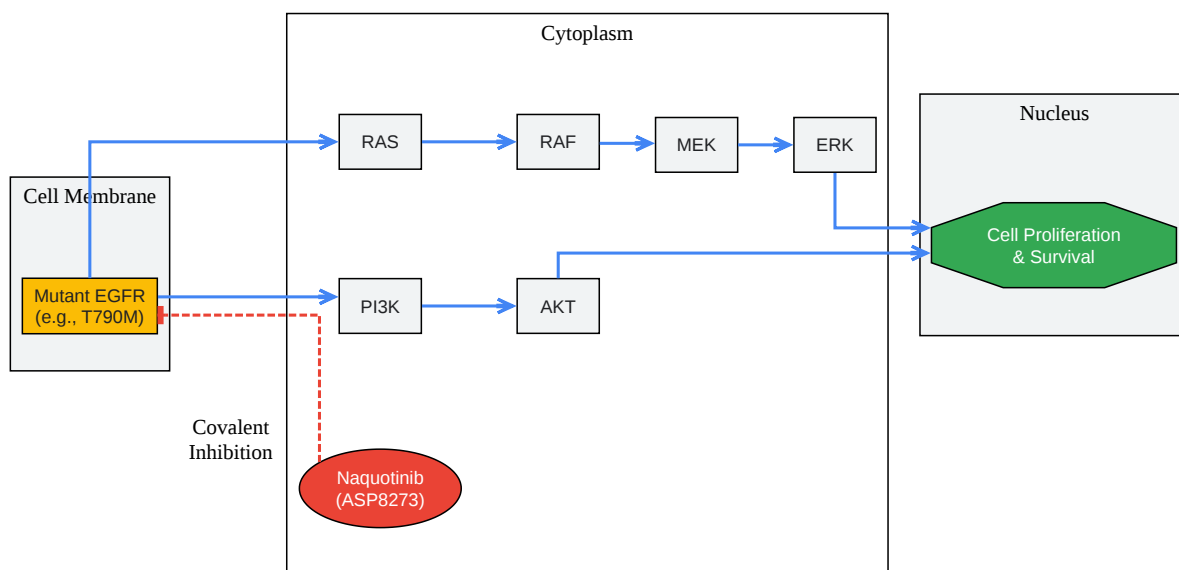
## Core Chemical Structure and Properties

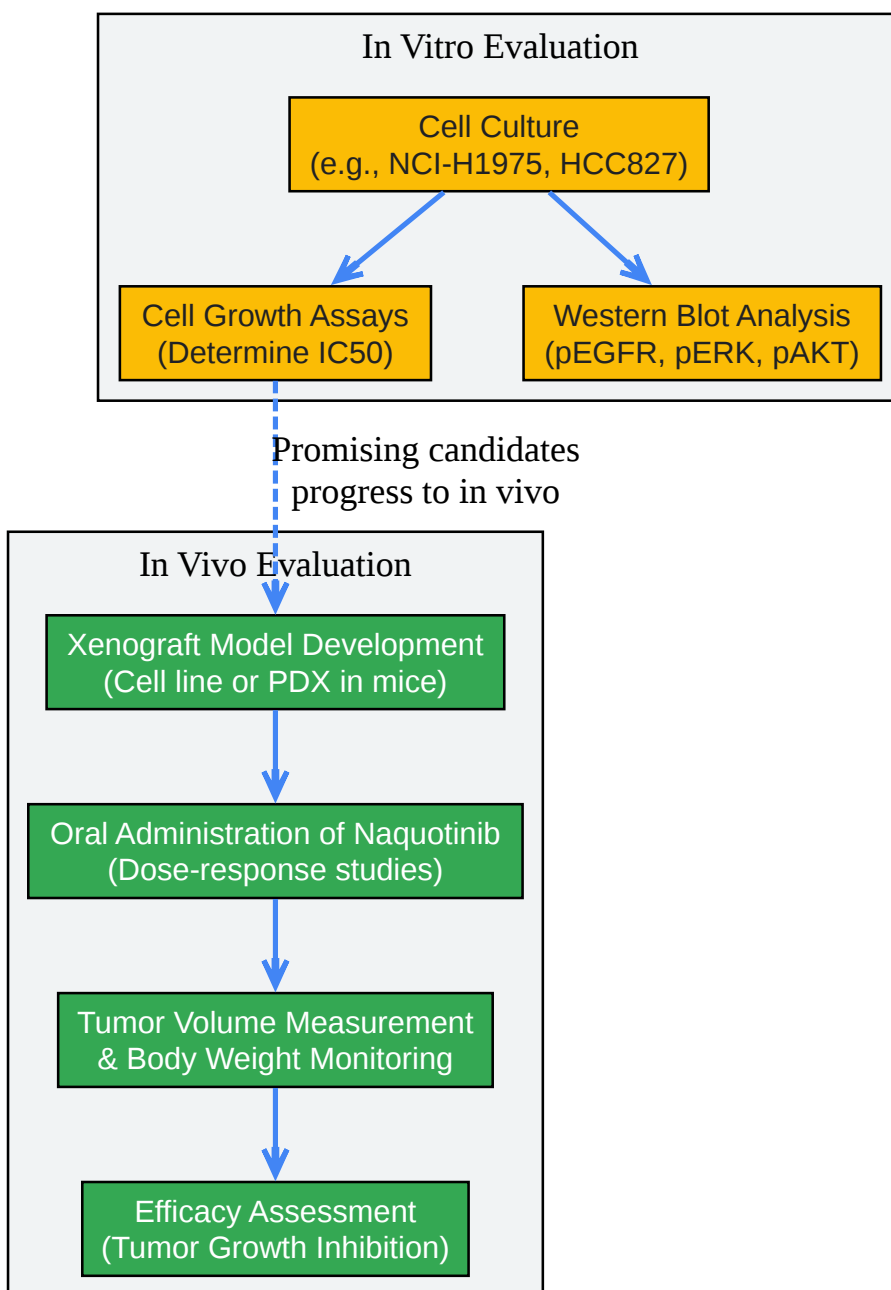
**Naquotinib** is a small molecule belonging to the pyrazine carboxamide class of compounds.[6][7] Its structure is characterized by a core pyrazine ring system linked to a substituted aniline and an acryloylpyrrolidine moiety. The acryloyl group is crucial for its mechanism of action, enabling covalent binding to the EGFR kinase domain.

Property	Value
IUPAC Name	(R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3-((4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide[2][8]
Chemical Formula	C30H42N8O3[2][8][9]
Molecular Weight	562.71 g/mol [2][9]
CAS Number	1448232-80-1 (free base)[2][8]
SMILES Code	<chem>O=C(C1=NC(CC)=C(O[C@H]2CN(C(C=C)=O)C2)N=C1NC3=CC=C(N4CCC(N5CCN(C)CC5)CC4)C=C3)N</chem> [8]

## Mechanism of Action

**Naquotinib** functions as a mutant-selective, irreversible inhibitor of EGFR.[9][10] Upon administration, it covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[5][9] This irreversible binding blocks the phosphorylation of EGFR and subsequently inhibits its downstream signaling pathways, including the ERK and Akt pathways, which are critical for cell proliferation and survival.[5][9] By preferentially targeting EGFR mutants (such as L858R, exon 19 deletion, and the T790M resistance mutation), **Naquotinib** aims to induce cell death and inhibit tumor growth in cancer cells that are dependent on these mutations.[1][2]





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## References

- 1. Naquotinib | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Naquotinib - Astellas Pharma - AdisInsight [adisinsight.springer.com]
- 4. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological and Structural Characterizations of Naquotinib, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 8. Naquotinib free base|1448232-80-1 (free base)--Shanghai xingMo Biotechnology [xmobio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
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Address: 3281 E Guasti Rd

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